1-Methyl-3-(tributylstannyl)-1H-pyrazole (CAS 204385-09-1) is a highly reactive organotin reagent utilized primarily in Stille cross-coupling reactions to introduce the 1-methyl-1H-pyrazol-3-yl motif into complex molecular scaffolds. As a stable, lipophilic liquid, this tributylstannane derivative provides a robust alternative to inherently unstable pyrazole-3-boronic acids, which are notoriously prone to rapid protodeboronation in basic media [1]. Its primary industrial and pharmaceutical utility lies in the synthesis of kinase inhibitors, CNS-active agents, and specialized agrochemicals where the precise 3-positional linkage of the pyrazole ring is critical for target binding, and where standard Suzuki-Miyaura conditions result in unacceptable yield losses .
Substituting 1-methyl-3-(tributylstannyl)-1H-pyrazole with its corresponding Suzuki-Miyaura counterpart, 1-methyl-1H-pyrazole-3-boronic acid, frequently results in catastrophic yield losses during scale-up. Heteroaryl boronic acids with adjacent heteroatoms, particularly 3-boryl pyrazoles, undergo rapid hydrolytic C-B bond cleavage (protodeboronation) under the basic aqueous conditions required for Suzuki coupling, leading to unreactive des-borylated pyrazole [1]. Furthermore, attempting to substitute with the 4-stannyl regioisomer drastically alters the electronic profile, dropping cross-coupling yields significantly . Finally, utilizing the trimethylstannyl analog introduces severe volatility and acute toxicity risks, making the tributylstannyl derivative the necessary choice for balancing reactivity, stability, and handling safety in procurement [2].
In cross-coupling applications, 3-heteroaryl boronic acids are highly susceptible to rapid hydrolytic C-B bond cleavage (protodeboronation) under basic conditions, often requiring large excesses of the boronic acid or specialized anhydrous conditions to achieve moderate yields [1]. In contrast, 1-methyl-3-(tributylstannyl)-1H-pyrazole remains entirely stable to protodemetalation under standard Stille conditions (neutral or mildly acidic/basic), allowing for near-quantitative transfer of the pyrazole moiety even with sterically hindered or electron-deficient electrophiles [2].
| Evidence Dimension | Reagent stability against hydrolytic cleavage during cross-coupling |
| Target Compound Data | Stable under neutral Stille coupling conditions (supports 1:1 to 1:1.2 stoichiometry) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-boronic acid (undergoes rapid protodeboronation, often requiring >2-3 equivalents) |
| Quantified Difference | Eliminates the need for >2x reagent excess due to zero protodeboronation loss |
| Conditions | Standard aqueous/basic cross-coupling environments vs. neutral Stille conditions |
Eliminates the need for massive reagent excesses and complex anhydrous workarounds, directly lowering cost-of-goods and improving reproducibility in API synthesis.
The position of the stannyl group on the pyrazole ring significantly impacts cross-coupling efficiency. The 3-substituted variant, 1-methyl-3-(tributylstannyl)-1H-pyrazole, demonstrates superior cross-coupling activity with yields typically ranging from 85-95% in palladium-catalyzed reactions. This is driven by the favorable electronic environment created by the proximity of the stannyl group to the pyrazole nitrogen. In direct contrast, the 4-substituted isomer (1-methyl-4-(tributylstannyl)-1H-pyrazole) suffers from reduced electron density and increased steric hindrance, limiting its cross-coupling yields to a moderate 60-75% under identical catalytic conditions .
| Evidence Dimension | Palladium-catalyzed cross-coupling yield |
| Target Compound Data | 85-95% yield |
| Comparator Or Baseline | 1-methyl-4-(tributylstannyl)-1H-pyrazole (60-75% yield) |
| Quantified Difference | 20-25% absolute increase in product yield |
| Conditions | Standard Pd-catalyzed Stille cross-coupling |
Procuring the exact 3-isomer ensures maximum throughput and minimal waste in late-stage functionalization steps compared to the less reactive 4-isomer.
While trimethylstannyl pyrazoles offer slightly higher atom economy, they are highly volatile and possess severe acute central nervous system toxicity, making them hazardous for standard scale-up facilities [1]. 1-methyl-3-(tributylstannyl)-1H-pyrazole utilizes the bulkier tributyltin moiety, which drastically reduces vapor pressure and volatility. This shift transforms a highly restricted, specialized-handling reagent into a manageable bench-stable liquid that can be safely utilized in standard cGMP manufacturing environments, provided standard tin-scavenging protocols (e.g., fluoride washes or partition) are employed post-reaction [1].
| Evidence Dimension | Volatility and handling hazard profile |
| Target Compound Data | Low volatility, manageable toxicity (bench-stable liquid) |
| Comparator Or Baseline | 1-methyl-3-(trimethylstannyl)-1H-pyrazole (high volatility, severe acute neurotoxicity) |
| Quantified Difference | Substantial reduction in vapor pressure and inhalation hazard |
| Conditions | Ambient laboratory and pilot-plant handling |
Allows the reagent to be used in standard manufacturing facilities without the extreme engineering controls required for volatile trimethyltin compounds.
Because 1-methyl-3-(tributylstannyl)-1H-pyrazole resists the protodeboronation that plagues its boronic acid counterparts, it is the premier choice for late-stage Stille couplings onto complex, highly functionalized halogenated cores (e.g., pyrimidines, quinolines) in the synthesis of targeted kinase inhibitors[1].
The high reactivity of the 3-stannyl position (yielding 85-95% compared to the 4-stannyl isomer) makes this compound ideal for coupling with sterically hindered ortho-substituted aryl halides, where less reactive coupling partners would stall or undergo competitive side reactions .
The low volatility of the tributyltin group compared to trimethyltin analogs allows this reagent to be safely deployed in pilot-plant and commercial-scale cGMP manufacturing, using standard liquid-liquid extraction or fluoride-based tin scavenging to achieve acceptable API purity [1].